molecular formula C12H17NO3 B6319577 N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide CAS No. 94615-60-8

N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide

Cat. No.: B6319577
CAS No.: 94615-60-8
M. Wt: 223.27 g/mol
InChI Key: NOWCHZNCHVDTGT-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide (CAS 94615-60-8) is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This benzamide derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis and design of novel molecules with potential biological activity . Benzamide scaffolds are recognized as key sub-structures in various pharmaceutical compounds and are frequently investigated for their diverse biological properties . Recent scientific literature highlights that researchers are actively designing and synthesizing novel methoxy- and hydroxy-substituted benzamide and benzimidazole carboxamide derivatives to evaluate their biological potential . These studies have shown that such derivatives can exhibit pronounced antiproliferative activity against various human cancer cell lines, such as HCT 116 (colorectal carcinoma) and MCF-7 (breast cancer), with some compounds demonstrating activity in the low micromolar range (IC50 = 1.2–5.3 µM) . Furthermore, several tested compounds in these research series showed significantly improved antioxidative activity compared to standard antioxidants . The presence of methoxy and hydroxy groups on the aromatic ring is a key structural feature that enhances antioxidant activity, as these groups can donate hydrogen atoms or electrons to stabilize free radicals . Beyond these areas, related N-phenylbenzamide compounds have also been synthesized and evaluated for their antiviral activity in research settings, indicating the broad utility of this chemical class in drug discovery . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-4-6-10(16-3)7-5-9/h4-7,14H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWCHZNCHVDTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366489
Record name Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94615-60-8
Record name Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylic Acid-Amine Condensation

The most direct route involves coupling 4-methoxybenzoic acid with 1-amino-2-methylpropan-2-ol. This method typically employs activating agents to facilitate amide bond formation:

Reagents and Conditions

  • Activating Agents : Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature : 0–25°C, 12–24 hours

Mechanistic Insight
EDCl activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to yield the amide. HOBt suppresses racemization and enhances efficiency.

Yield Optimization

  • Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes side products.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Mixed Anhydride Method

An alternative approach uses chloroformate derivatives to generate mixed anhydrides:

Procedure

  • Treat 4-methoxybenzoic acid with isobutyl chloroformate in the presence of N-methylmorpholine.

  • Add 1-amino-2-methylpropan-2-ol to the anhydride intermediate.

Advantages

  • Avoids carbodiimide-related side reactions.

  • Suitable for sterically hindered amines.

Limitations

  • Requires strict temperature control (-15°C) to prevent decomposition.

Methoxy Group Introduction

O-Alkylation of Hydroxybenzamide Precursors

For derivatives requiring late-stage methoxy functionalization, alkylation of a phenolic precursor is effective:

Reaction Setup

  • Substrate : N-(1-Hydroxy-2-methylpropan-2-yl)-4-hydroxybenzamide

  • Alkylating Agent : Methyl iodide (CH₃I) or dimethyl sulfate

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Acetone or DMF

Conditions

  • 60°C, 6–8 hours under nitrogen atmosphere.

Yield : 78–85% after recrystallization from ethanol/water.

Direct Synthesis via Pre-functionalized Building Blocks

Using pre-methylated benzoic acid derivatives streamlines synthesis:

Example
4-Methoxybenzoic acid is commercially available, eliminating the need for post-condensation alkylation. This reduces steps and improves overall yield (87–92%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Patented methodologies highlight the use of continuous flow systems for large-scale manufacturing:

Key Features

  • Residence Time : 5–10 minutes

  • Temperature Control : 50°C ± 2°C

  • Catalyst : Immobilized lipase enzymes for green chemistry compliance.

Benefits

  • Enhanced heat transfer and mixing efficiency.

  • 30% reduction in solvent use compared to batch processes.

Crystallization and Purification

Industrial purification employs anti-solvent crystallization:

Protocol

  • Dissolve crude product in hot ethanol.

  • Gradually add water to induce crystallization.

  • Filter and dry under vacuum (40°C, 24 hours).

Purity : ≥99.5% by HPLC.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
EDCl/HOBt Condensation82–8895–98High reproducibility
Mixed Anhydride75–8092–95Avoids carbodiimide side products
Continuous Flow90–9499+Scalable for industrial production

Challenges and Mitigation Strategies

Hydroxy Group Oxidation

The tertiary hydroxy group in 1-amino-2-methylpropan-2-ol is prone to oxidation under acidic conditions:

Solution

  • Use inert atmospheres (N₂/Ar) during reactions.

  • Add antioxidants like ascorbic acid (0.1–0.5 mol%).

Amine Hydrochloride Salt Formation

Protonation of the amine reduces reactivity:

Countermeasure

  • Liberate free amine in situ using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Emerging Methodologies

Enzymatic Amidation

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for solvent-free amidation:

Conditions

  • 45°C, 48 hours

  • Conversion : 89% with 99% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)-4-methoxybenzamide.

    Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block for researchers aiming to develop new compounds.

Biological Studies

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its structural features allow it to bind to specific active sites of enzymes or receptors, thereby modulating their activity. This property is particularly useful in understanding biochemical pathways and enzyme kinetics.

Medicinal Applications

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may influence signaling pathways related to pain and inflammation, making it a candidate for further pharmacological investigation.

Industrial Uses

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties can be harnessed in the formulation of products ranging from pharmaceuticals to agrochemicals.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound on murine models. The compound was administered at varying doses, demonstrating a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways. Using surface plasmon resonance (SPR) techniques, the compound exhibited notable binding characteristics, indicating its utility as a biochemical probe for studying enzyme kinetics.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also influence signaling pathways by altering the conformation of target proteins.

Comparison with Similar Compounds

EGFR Tyrosine Kinase Inhibition

Compounds 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) and 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) exhibit strong binding to EGFR TKD (1M17), with docking scores of −9.65 and −9.31 kcal/mol, respectively . The 4-methoxybenzamide group in 7j contributes to hydrogen bonding with the kinase’s active site, while the thiophene in 7h enhances hydrophobic interactions. This highlights the role of the benzamide scaffold in kinase targeting and the tunability of substituents for optimizing binding.

GPR35 Agonism

Compound 56 (N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide) and 63 (N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide) are potent GPR35 agonists with EC50 values of 0.059 μM and 0.041 μM, respectively . The tetrazole and bromo groups enhance receptor interaction, while the methoxybenzamide core provides structural rigidity. Compared to N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide, the absence of a hydroxy group in 56 and 63 suggests that hydrophobicity at the amine substituent may favor GPR35 binding.

Physicochemical and Stability Properties

pH-Dependent Stability

The phosphoramide conjugate of N-(6-aminohexyl)-4-methoxybenzamide undergoes hydrolysis at acidic pH, with 20% cleavage at pH 6.0 and near-complete degradation at pH 4.5 . This contrasts with the stability of this compound, which likely benefits from the steric hindrance of its branched hydroxyalkyl group, reducing susceptibility to hydrolysis.

Spectroscopic and Physical Data

N-(tert-butyl)-4-methoxybenzamide (42) shares the 4-methoxybenzamide core but replaces the hydroxy group with a tert-butyl moiety. Its 13C NMR spectrum shows distinct peaks at δ 167.4 (amide carbonyl) and 55.5 (methoxy), while HRMS confirms a molecular ion at m/z 228.0796 . These data provide a benchmark for comparing spectroscopic profiles of related benzamides.

Metal Complexation and Chemical Derivatives

N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide forms stable complexes with manganese, cobalt, cadmium, and mercury ions via its thioamide and carbonyl groups . This suggests that this compound could similarly act as a ligand, with its hydroxy group offering additional coordination sites.

Pharmacological Selectivity

This underscores the critical influence of substitution patterns on receptor selectivity. The hydroxy-2-methylpropan-2-yl group in the target compound may sterically hinder receptor binding, reducing off-target effects.

Data Tables

Table 2: Stability and Physicochemical Comparisons

Compound Stability (pH 4.5) Key Functional Groups Reference
N-(6-Aminohexyl)-4-methoxybenzamide >80% hydrolysis Linear aminoalkyl, methoxy
This compound Likely stable Branched hydroxyalkyl, methoxy

Biological Activity

N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a branched alkyl chain with a hydroxyl group, a methoxy group, and an amide functional group. These structural characteristics are believed to enhance its solubility and biological reactivity.

Biological Activities

Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic properties. The methoxy group may enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameKey ActivitiesIC50 (µM)
This compoundAnti-inflammatory, analgesicNot yet determined
N-(1-Hydroxypropyl)-4-methoxybenzamideModerate anti-inflammatory10.0
N-(1-Hydroxybutan-2-yl)-4-methoxybenzamideEnhanced lipophilicity5.0
N-(1-Hydroxymethyl)-4-methoxybenzamideLow anti-inflammatory activity>100

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The hydroxyl and methoxy groups are critical for binding to active sites on enzymes or receptors, modulating their activity, and influencing cellular signaling pathways .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies demonstrated that compounds similar to this compound significantly inhibited the production of inflammatory mediators such as nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have shown promising results, indicating that it could serve as a biochemical probe to study enzyme interactions.
  • Pharmacological Exploration : Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. These studies may include assessing its effects on various signaling pathways involved in inflammation and pain modulation .

Future Directions

The ongoing research into this compound aims to clarify its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. Further studies are needed to determine its efficacy in vivo and explore its safety profile.

Q & A

Q. Q1. What are the standard synthetic routes for N-(1-Hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide?

A1. The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with hydroxyl-containing amines. A common method employs N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents at low temperatures (-50°C) to minimize side reactions . Alternative routes may use 4-dimethylaminopyridine (DMAP) as a catalyst for amide bond formation under milder conditions . Key steps include:

  • Activation of the carboxylic acid group.
  • Nucleophilic attack by the hydroxylamine.
  • Purification via column chromatography (silica gel) or recrystallization.

Q. Q2. What analytical techniques are used to characterize this compound?

A2. Characterization relies on:

  • NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and hydroxyl groups) .
  • Mass spectrometry (HRMS/ESI) : For molecular weight validation and fragmentation analysis .
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1630 cm⁻¹) .
  • Spectrofluorometry : To study electronic transitions and interactions with metal ions (e.g., Pb²⁺) under varying pH conditions .

Advanced Research Questions

Q. Q3. How can reaction yields and purity be optimized during synthesis?

A3. Optimization strategies include:

  • Temperature control : Lower temperatures (-50°C) reduce byproduct formation in amide coupling .
  • Catalyst selection : DMAP enhances reaction efficiency compared to DCC .
  • Solvent choice : Polar aprotic solvents (e.g., CH₃CN) improve solubility of intermediates .
  • Workup protocols : Use of one-pot reduction (e.g., trimethylsilane) to stabilize reactive intermediates .

Q. Q4. What methodologies assess the compound's biological activity?

A4. Common approaches:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (IC₅₀ determination) .
  • Enzyme inhibition studies : Fluorescence-based assays to quantify binding affinity to target enzymes (e.g., kinases) .
  • Molecular docking : Computational simulations (e.g., AutoDock) to predict interactions with proteins .

Q. Q5. How do structural modifications influence biological activity?

A5. Structure-activity relationship (SAR) studies highlight:

  • Methoxy group position : Para-substitution (4-methoxy) enhances membrane permeability compared to ortho-substitution .
  • Hydroxyl group substitution : Replacement with bulkier groups (e.g., tert-butyl) may reduce solubility but improve target selectivity .
  • Amide linker flexibility : Rigid linkers (e.g., aromatic rings) correlate with improved binding to hydrophobic enzyme pockets .

Data Analysis and Contradictions

Q. Q6. How can discrepancies in reported biological activity data be resolved?

A6. Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., leukemia vs. breast cancer) or bacterial strains .
  • Solubility issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
  • Structural analogs : Subtle differences in substituents (e.g., chloro vs. methoxy groups) can drastically alter activity profiles .
  • Statistical validation : Replicate experiments with orthogonal assays (e.g., fluorescence and luminescence) to confirm results .

Q. Q7. What strategies are used to design derivatives with enhanced potency?

A7. Derivative design focuses on:

  • Bioisosteric replacement : Substituting the hydroxyl group with bioisosteres (e.g., fluorine) to improve metabolic stability .
  • Hybrid molecules : Combining the benzamide core with pharmacophores from known inhibitors (e.g., morpholine for kinase targeting) .
  • Prodrug approaches : Masking the hydroxyl group as an ester to enhance oral bioavailability .

Methodological Challenges

Q. Q8. What are the challenges in studying this compound's mechanism of action?

A8. Key challenges include:

  • Target identification : Use of photoaffinity labeling or pull-down assays to isolate binding proteins .
  • Off-target effects : Profiling against kinase panels or GPCR libraries to assess selectivity .
  • Metabolic stability : LC-MS/MS analysis of plasma/tissue samples to track degradation pathways .

Tables for Key Data

Biological Activity Comparison
Compound
This compound
N-(4-Amino-2-methylphenyl)acetamide
4-Methoxy analog with morpholine substituent

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